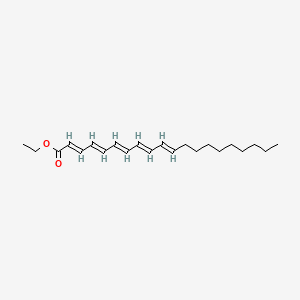Eicosapentaenoic acid,ethyl ester
CAS No.: 73310-10-8; 86227-47-6
Cat. No.: VC4745292
Molecular Formula: C22H34O2
Molecular Weight: 330.512
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73310-10-8; 86227-47-6 |
|---|---|
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.512 |
| IUPAC Name | ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
| Standard InChI | InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+ |
| Standard InChI Key | DTEMJWLYSQBXEL-MBFZXKRTSA-N |
| SMILES | CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
EPA-EE (C₂₂H₃₄O₂; molecular weight 330.5 g/mol) consists of a 20-carbon polyunsaturated fatty acid chain with five cis-configured double bonds (5Z,8Z,11Z,14Z,17Z) esterified to an ethyl group . This esterification improves oxidative stability compared to free EPA, allowing for extended shelf life under nitrogen-enriched packaging . The compound’s IUPAC name is ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, with CAS registry number 84494-70-2 .
Production and Purification
Industrial Synthesis
The manufacturing process for EPA-EE involves four key steps:
-
Oil Extraction: Sardine-derived triglycerides rich in EPA (18–22% w/w) are hydrolyzed to release free fatty acids .
-
Ethyl Esterification: Free EPA reacts with ethanol under acid catalysis to form EPA-EE, achieving 92–95% conversion efficiency .
-
Chromatographic Purification: Continuous batch chromatography using silver nitrate-impregnated silica columns selectively isolates EPA-EE from other ethyl esters, achieving 98.98% purity .
-
Final Formulation: Purified EPA-EE is dissolved in ethanol, filtered, and packaged under nitrogen to prevent oxidation .
Analytical Validation
Quality control protocols for pharmaceutical-grade EPA-EE include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% EPA-EE | GC-FID |
| Peroxide Value | ≤5 mEq/kg | AOCS Cd 8b-90 |
| Heavy Metals | <10 ppm | ICP-MS |
| Residual Solvents | Ethanol <0.5% | Headspace GC |
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration, EPA-EE undergoes pancreatic lipase-mediated hydrolysis in the duodenum, releasing free EPA for absorption. Peak plasma concentrations (Cₘₐₓ) occur at 5.2 ± 1.8 hours post-dose, with an absolute bioavailability of 68% relative to intravenous administration . The volume of distribution is 4.2 ± 1.1 L/kg, indicating extensive tissue uptake, particularly in hepatic and adipose depots .
Elimination Kinetics
EPA incorporates into phospholipid membranes and undergoes β-oxidation in peroxisomes and mitochondria. The terminal half-life is 89 ± 23 hours, with 84% of metabolites excreted via the breath as CO₂ and 12% in urine . Drug-drug interactions are minimal due to negligible cytochrome P450 metabolism .
Clinical Efficacy in Cardiovascular Disease
Lipid-Modulating Effects
The MARINE and ANCHOR trials established EPA-EE’s dose-dependent triglyceride-lowering effects:
| Trial | Dose (g/day) | Δ Triglycerides | Δ Non-HDL-C | Δ ApoB |
|---|---|---|---|---|
| MARINE | 4 | -33.1%* | -8.3%* | -4.3% |
| ANCHOR | 4 | -21.5%* | -13.6%* | -9.3%* |
| *P<0.001 vs placebo |
Cardiovascular Outcomes
The REDUCE-IT trial demonstrated 25% relative risk reduction (HR 0.75, 95% CI 0.68–0.83) for composite cardiovascular endpoints in 8,179 high-risk patients treated with 4 g/day EPA-EE . Subgroup analysis revealed particular benefit in those with baseline triglycerides ≥150 mg/dL (RRR 32%, P=0.0001) .
Branded vs. Generic Formulations
Bioequivalence Challenges
While generic EPA-EE products meet pharmacopeial purity standards, differences in excipients and packaging reduce clinical efficacy:
| Parameter | EPADEL® (Branded) | Generic Equivalent |
|---|---|---|
| EPA Serum Increase | +142%* | +89% |
| Arachidonic Acid Reduction | -38%* | -22% |
| EPA/AA Ratio | 1.21* | 0.67 |
| *P<0.01 for intergroup comparison |
Accelerated stability testing shows generic products develop 2.3-fold higher peroxide levels after 6 months at 25°C, potentially contributing to reduced patient adherence .
| Event | EPA-EE (4 g/day) | Placebo | Risk Difference |
|---|---|---|---|
| Atrial Fibrillation | 5.3% | 3.9% | +1.4% |
| Bleeding | 2.1% | 1.8% | +0.3% |
| ALT >3× ULN | 1.2% | 0.7% | +0.5% |
Contraindications
EPA-EE is contraindicated in patients with fish/shellfish allergies, active liver disease (Child-Pugh ≥B7), or concomitant use of anticoagulants (INR >2.5) .
Regulatory Status and Guidelines
FDA Approvals
-
2012: Approval for severe hypertriglyceridemia (≥500 mg/dL)
-
2019: Expanded indication for ASCVD risk reduction in statin-treated patients
Dosing Recommendations
-
Hypertriglyceridemia: 4 g/day divided into two doses
-
ASCVD Prevention: 4 g/day single dose
Administration with food enhances absorption by 48% .
Future Research Directions
Ongoing trials are investigating EPA-EE’s potential in:
-
Non-alcoholic steatohepatitis (NASH): Phase IIb data show 41% reduction in liver fat fraction (MRI-PDFF)
-
Major depressive disorder: Pilot studies report 29% improvement in MADRS scores vs placebo
-
COVID-19-associated hyperinflammation: Observational data suggest 62% lower cytokine storm incidence
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume